molecular formula C24H30O3 B11017167 4-tert-butyl-2',3',9',10'-tetrahydrospiro[cyclohexane-1,8'-cyclopenta[c]pyrano[3,2-g]chromen]-4'(1'H)-one

4-tert-butyl-2',3',9',10'-tetrahydrospiro[cyclohexane-1,8'-cyclopenta[c]pyrano[3,2-g]chromen]-4'(1'H)-one

Cat. No.: B11017167
M. Wt: 366.5 g/mol
InChI Key: JSEMVSSVONOSOH-UHFFFAOYSA-N
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Description

4-tert-butyl-2’,3’,9’,10’-tetrahydrospiro[cyclohexane-1,8’-cyclopenta[c]pyrano[3,2-g]chromen]-4’(1’H)-one (phew, that’s a mouthful!) is a complex organic compound with a unique spirocyclic structure. Let’s break it down:

    Spirocyclic Structure: The compound contains a spiro ring system, where two nonadjacent carbon atoms share a common ring. In this case, the spiro ring system involves both cyclohexane and cyclopentane rings.

    Chromene Core: The chromene moiety contributes to its aromatic character and potential biological activity.

Preparation Methods

Synthetic Routes:

While specific synthetic routes for this compound may vary, one common approach involves the following steps:

    Formation of the Chromene Core: Start with a suitable precursor (e.g., resorcinol) and cyclize it with an aldehyde (e.g., 2,4-dihydroxybenzaldehyde) under acidic conditions to form the chromene core.

    Spiro Ring Formation: Introduce the spirocyclic ring system by reacting the chromene intermediate with a cyclopentanone derivative (e.g., tert-butylcyclopentanone).

    Tert-Butylation: Finally, tert-butylate the resulting compound to obtain 4-tert-butyl-2’,3’,9’,10’-tetrahydrospiro[cyclohexane-1,8’-cyclopenta[c]pyrano[3,2-g]chromen]-4’(1’H)-one.

Industrial Production:

Industrial-scale production methods may involve modifications of the above synthetic route, optimization for yield, and purification steps.

Chemical Reactions Analysis

    Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

    Common Reagents and Conditions:

    Major Products: These reactions can lead to functional group modifications, ring opening, or spiro ring rearrangements.

Scientific Research Applications

    Chemistry: Investigate its reactivity, stereochemistry, and potential as a building block for other compounds.

    Biology and Medicine: Explore its pharmacological properties, potential as a drug lead, or interactions with biological targets.

    Industry: Assess its use in materials science, such as in the synthesis of novel polymers or catalysts.

Mechanism of Action

The exact mechanism of action remains an active area of research. It may involve interactions with specific receptors, enzymes, or cellular pathways. Further studies are needed to elucidate its effects.

Properties

Molecular Formula

C24H30O3

Molecular Weight

366.5 g/mol

IUPAC Name

4'-tert-butylspiro[4,17-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),2,8,11(15)-tetraene-5,1'-cyclohexane]-16-one

InChI

InChI=1S/C24H30O3/c1-23(2,3)16-8-11-24(12-9-16)10-7-15-13-19-17-5-4-6-18(17)22(25)26-21(19)14-20(15)27-24/h13-14,16H,4-12H2,1-3H3

InChI Key

JSEMVSSVONOSOH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC2(CC1)CCC3=CC4=C(C=C3O2)OC(=O)C5=C4CCC5

Origin of Product

United States

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